(3S,7S)-3,7-Dimethylnonane-4,6-dione

Catalog No.
S12195823
CAS No.
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,7S)-3,7-Dimethylnonane-4,6-dione

Product Name

(3S,7S)-3,7-Dimethylnonane-4,6-dione

IUPAC Name

(3S,7S)-3,7-dimethylnonane-4,6-dione

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-5-8(3)10(12)7-11(13)9(4)6-2/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1

InChI Key

CJLGKQGYTBDGJZ-IUCAKERBSA-N

Canonical SMILES

CCC(C)C(=O)CC(=O)C(C)CC

Isomeric SMILES

CC[C@H](C)C(=O)CC(=O)[C@@H](C)CC

(3S,7S)-3,7-Dimethylnonane-4,6-dione is an organic compound notable for its unique structural features, including two methyl groups attached to a nonane backbone and ketone functionalities at the 4th and 6th positions. This compound is a chiral molecule, possessing specific stereochemistry that can influence its chemical behavior and biological activity. The molecular formula of (3S,7S)-3,7-Dimethylnonane-4,6-dione is C11H20O2C_{11}H_{20}O_{2}, and its structure can be represented as follows:

CH3C(O)C(O)C(CH3)C(CH2)C(CH3)\text{CH}_3\text{C}(\text{O})\text{C}(\text{O})\text{C}(\text{CH}_3)\text{C}(\text{CH}_2)\text{C}(\text{CH}_3)

Due to its ketone groups:

  • Oxidation: The ketone functionalities can be oxidized to form carboxylic acids under strong oxidative conditions using reagents like potassium permanganate or chromium trioxide.
  • Reduction: The ketones can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The methyl groups may undergo substitution reactions, allowing for the introduction of different functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Halogenating agents such as bromine or chlorine with a catalyst.

Research indicates that (3S,7S)-3,7-Dimethylnonane-4,6-dione exhibits potential biological activities. It has been studied for its roles in various biochemical pathways and interactions with enzymes. The compound's ketone functionalities may facilitate interactions through hydrogen bonding with active sites on enzymes, potentially inhibiting their activity. Additionally, it has been investigated for possible therapeutic properties, including anti-inflammatory and antimicrobial effects.

The synthesis of (3S,7S)-3,7-Dimethylnonane-4,6-dione typically involves several steps:

  • Aldol Condensation: Suitable precursors undergo aldol condensation to form a larger carbon skeleton.
  • Selective Reduction and Oxidation: These steps introduce the necessary ketone functionalities at the desired positions. Chiral catalysts are often employed to ensure the correct stereochemistry during synthesis.
  • Purification: Techniques such as distillation and recrystallization are used to achieve high purity of the final product.

In industrial settings, automated reactors may facilitate large-scale production through continuous flow methods to enhance yield and consistency.

(3S,7S)-3,7-Dimethylnonane-4,6-dione finds various applications across different fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Studied for its potential roles in biological pathways and enzyme interactions.
  • Medicine: Investigated for therapeutic properties such as anti-inflammatory and antimicrobial activities.
  • Industry: Utilized in producing fine chemicals and as a precursor in pharmaceuticals.

The interaction studies of (3S,7S)-3,7-Dimethylnonane-4,6-dione focus on its mechanism of action within biological systems. The compound's ketone groups can interact with specific molecular targets like enzymes or receptors. This interaction may influence various biochemical processes by modulating enzyme activity or participating in cellular signaling pathways.

Several compounds share structural similarities with (3S,7S)-3,7-Dimethylnonane-4,6-dione:

Compound NameStructure CharacteristicsUniqueness
(3S,7R)-3,7-Dimethylnonane-4,6-dioneDiastereomer with different stereochemistryDifferent spatial arrangement affecting reactivity
(3S,7S)-3,7-Dimethylnonane-4,6-diolReduced form with alcohol functionalitiesAlcohol vs. ketone functionalities influence properties
(3S,7S)-3,7-Dimethylnonane-4,6-dicarboxylic acidOxidized form with carboxylic acid groupsPresence of carboxylic acid groups alters reactivity

Uniqueness

(3S,7S)-3,7-Dimethylnonane-4,6-dione is unique due to its specific stereochemistry and the presence of two ketone functionalities. This configuration results in distinct chemical reactivity and potential biological activity compared to its similar compounds.

The compound was first cataloged in PubChem in 2017 under the identifier CID 127255475, though its synthesis likely predates this entry. Its discovery aligns with broader efforts in the mid-2010s to characterize stereochemically complex diketones for applications in asymmetric catalysis and flavor chemistry. While limited historical documentation exists, its structural analogs, such as 3-methyl-2,4-nonanedione (CAS 113486-29-6), have been studied for their role in flavor formulations, particularly in tea, meat, and exotic fruit profiles. The (3S,7S) enantiomer’s isolation and characterization represent a milestone in understanding how alkyl substituents influence diketone reactivity and chiral recognition.

Significance in Stereochemical Research

The compound’s stereogenic centers at C3 and C7 create a rigid framework for studying enantiomer-specific interactions. Computational studies on related systems, such as carvone enantiomers, reveal that subtle stereochemical differences can dramatically alter receptor binding affinities. For (3S,7S)-3,7-dimethylnonane-4,6-dione, the spatial arrangement of methyl groups imposes steric constraints that affect its conformational flexibility. Homology modeling of odorant receptors (e.g., OR1A1) suggests that such diketones may interact with chiral binding pockets, though experimental validation remains pending.

Key Structural Attributes:

PropertyValueSource
Molecular Formula$$ \text{C}{11}\text{H}{20}\text{O}_{2} $$
Molecular Weight184.27 g/mol
CAS Registry Number34865-74-2
Stereochemistry(3S,7S)

The diketone’s planar ketone groups ($$ \text{C=O} $$) at positions 4 and 6 enable resonance stabilization, while the methyl groups at C3 and C7 introduce steric hindrance, influencing its reactivity in nucleophilic additions.

Role in Advanced Organic Synthesis

(3S,7S)-3,7-Dimethylnonane-4,6-dione serves as a precursor in the synthesis of polycyclic structures due to its dual ketone functionality. For example, aldol condensation reactions with aromatic aldehydes yield α,β-unsaturated ketones, which are valuable intermediates in natural product synthesis. Its stereochemistry also makes it a candidate for asymmetric catalysis, particularly in Michael additions, where the chiral environment can induce enantioselectivity.

Comparative studies with analogs like 3,7-diethylnonane-4,6-dione (CAS 872802-98-7) highlight how branching affects solubility and reaction kinetics. The ethyl-substituted derivative exhibits a higher molecular weight ($$ \text{C}{13}\text{H}{24}\text{O}_{2} $$, 212.33 g/mol) and reduced steric bulk compared to the methyl-substituted variant, altering its suitability for specific synthetic pathways.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

184.146329876 g/mol

Monoisotopic Mass

184.146329876 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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